2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one

Description

Significance of the Dihydropyrazolone Nucleus in Contemporary Organic and Medicinal Chemistry Research

The dihydropyrazolone nucleus, a key feature of the pyrazolone (B3327878) family, is a heterocyclic scaffold of significant interest in modern organic and medicinal chemistry. nih.govresearchgate.net Pyrazolones, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms and a carbonyl group, are recognized for their broad spectrum of biological activities. wikipedia.orgtaylorandfrancis.com This has made them a "privileged scaffold" in drug discovery, meaning the core structure is frequently found in biologically active compounds. researchgate.net

The versatility of the pyrazolone nucleus allows for the synthesis of a wide array of derivatives with diverse pharmacological properties. nih.govnih.gov Researchers have successfully synthesized drug-like candidates from the pyrazolone motif with applications including antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) effects. nih.govnih.gov The dihydropyrazole scaffold, specifically, is noted for its potential in developing agents with antimalarial, antiviral, antioxidant, and antidiabetic properties. nih.gov The ability to introduce various substituents at different positions on the ring enables fine-tuning of the molecule's properties, which is a central theme in structure-activity relationship (SAR) studies. nih.gov The wide-ranging applications of pyrazolone-based compounds in pharmaceuticals and as dyes underscore their enduring importance in chemical research. wikipedia.org

Historical Context and Evolution of Pyrazolone-Based Compound Studies

The study of pyrazolone-based compounds dates back to the late 19th century. In 1883, German chemist Ludwig Knorr accomplished the first synthesis of a pyrazolone derivative. wikipedia.orgnih.gov This was achieved through a condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine, leading to the creation of Antipyrine (also known as phenazone). wikipedia.org This event marked the beginning of pyrazolones as one of the oldest classes of synthetic pharmaceuticals. wikipedia.org

Following the discovery of Antipyrine's analgesic and antipyretic properties, research into pyrazolone derivatives intensified, aiming to develop new compounds with improved therapeutic action. nih.govresearchgate.net This led to the development of other important drugs like Dipyrone (Metamizole) and Aminophenazone. wikipedia.orgnih.gov Over the decades, the synthetic methodologies have evolved significantly. While the classical Knorr-type condensation of 1,3-diketones with hydrazines remains a fundamental approach, numerous catalysts and one-pot procedures have been developed to improve efficiency and yield. taylorandfrancis.comwikipedia.org The evolution of research has expanded beyond medicinal applications, with pyrazolone groups becoming crucial components in various industrial dyes, such as tartrazine. wikipedia.org The discovery of a naturally occurring pyrazole (B372694), 1-pyrazolyl-alanine, in 1959 from watermelon seeds further broadened the scope of pyrazole chemistry. wikipedia.org

Structural Characteristics of 2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one within the Broader Pyrazolone Family

The compound this compound belongs to the 3-pyrazolone isomer class. The pyrazolone ring can exist in different isomeric and tautomeric forms, such as 3-pyrazolone and 4-pyrazolone, which can interconvert. wikipedia.org The stability of the 3-pyrazolone form is often enhanced by the presence of N-alkyl or N-aryl substituents. wikipedia.org

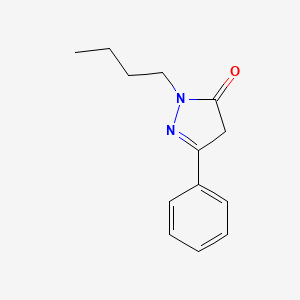

In the case of this compound, the structure consists of three key components:

The 2,4-dihydropyrazol-3-one core: This is a five-membered heterocyclic ring with two adjacent nitrogen atoms (at positions 1 and 2), a carbonyl group (C=O) at position 3, and a saturated carbon at position 4.

A Butyl Group at position 2: An n-butyl group (a four-carbon alkyl chain) is attached to one of the nitrogen atoms of the pyrazolone ring. This N-alkylation is a common feature in many synthetic pyrazolone derivatives.

A Phenyl Group at position 5: A phenyl group (a benzene (B151609) ring) is attached to the carbon atom at position 5 of the heterocyclic ring.

Below is a table comparing the structural features of the target compound with related pyrazolone structures.

| Feature | This compound | Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) nist.gov | Antipyrine (Phenazone) wikipedia.org |

| Core Structure | 2,4-dihydropyrazol-3-one | 2,4-dihydropyrazol-3-one | Pyrazolone |

| Substituent at N-2 | Butyl | Phenyl | Phenyl |

| Substituent at C-5 | Phenyl | Methyl | Methyl |

| Substituent at N-1 | - | - | Methyl |

| Substituent at C-4 | Hydrogen | Hydrogen | Hydrogen |

| Molecular Formula | C₁₃H₁₆N₂O | C₁₀H₁₀N₂O | C₁₁H₁₂N₂O |

This table provides a simplified comparison of substituents on the core pyrazolone ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-9-15-13(16)10-12(14-15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVWFLYMAPUPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254400 | |

| Record name | 2-Butyl-2,4-dihydro-5-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901273-45-8 | |

| Record name | 2-Butyl-2,4-dihydro-5-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=901273-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-2,4-dihydro-5-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dihydropyrazol 3 Ones and Analogues

Conventional Synthetic Approaches to Dihydropyrazolone Scaffolds

Conventional methods for synthesizing the dihydropyrazolone ring system have been well-established for over a century and typically rely on the formation of the core heterocyclic structure from acyclic precursors.

Cyclocondensation Reactions in Pyrazolone (B3327878) Synthesis

The most fundamental and widely used method for synthesizing 2,4-dihydropyrazol-3-one derivatives is the cyclocondensation reaction between a β-ketoester and a hydrazine (B178648) derivative. nih.gov For the synthesis of 2-butyl-5-phenyl-2,4-dihydro-pyrazol-3-one, the key precursors would be ethyl benzoylacetate and butylhydrazine (B1329735).

The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization with the elimination of an alcohol (from the ester) and water to form the stable five-membered pyrazolone ring. ias.ac.in The choice of the hydrazine derivative (in this case, butylhydrazine) determines the substituent at the N2 position, while the β-ketoester (ethyl benzoylacetate) defines the substituent at the C5 position (a phenyl group).

The reaction is classically performed by refluxing the reactants in a protic solvent like ethanol (B145695) or acetic acid. nih.gov While effective, these methods often require long reaction times and elevated temperatures.

Table 1: Representative Examples of Classical Cyclocondensation for Pyrazolone Synthesis

| N-substituent | C5-substituent | β-Ketoester | Hydrazine | Conditions | Yield | Reference |

| Phenyl | Methyl | Ethyl acetoacetate (B1235776) | Phenylhydrazine | Acetic acid, reflux, 6h | 41% | nih.gov |

| Phenyl | Isopropyl | Methyl isobutyrylacetate | Phenylhydrazine | Acetic acid, reflux, 12h | 35% | nih.gov |

| Phenyl | Phenyl | Ethyl benzoylacetate | Phenylhydrazine | Acetic acid, reflux | N/A | nih.gov |

This table illustrates typical conditions for the synthesis of the pyrazolone scaffold. The synthesis of the title compound would follow a similar pathway.

Multi-Component Reactions (MCRs) for Diversified Dihydropyrazolone Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov For the synthesis of dihydropyrazolone derivatives, four-component reactions are particularly common, often involving an aldehyde, malononitrile, a hydrazine, and a β-ketoester. scielo.org.za

These reactions typically proceed through a cascade of events, including Knoevenagel condensation and Michael addition, followed by cyclization to form a highly substituted pyran-fused pyrazole (B372694), known as a dihydropyrano[2,3-c]pyrazole. While this approach is powerful for creating complex scaffolds, it does not directly yield simple 2,4-dihydropyrazol-3-ones but rather more elaborate derivatives. However, variations of MCRs can be designed to produce the core pyrazolone ring. For instance, a one-pot, three-component reaction of a β-ketoester, a hydrazine, and an aldehyde can yield 4-arylidenepyrazolone derivatives. mdpi.com

Directed Syntheses via Specific Precursors

The synthesis of pyrazolones can be directed by the careful selection of precursors designed to yield a specific substitution pattern. The Pinner reaction strategy provides an alternative route, starting from α-mono- or α,α-disubstituted ethyl cyanoacetates. These are converted into carboxyimidate salt intermediates, which then react with hydrazine hydrate (B1144303) to yield 5-amino-2,4-dihydropyrazol-3-ones. nih.gov

For the specific synthesis of this compound, the most direct precursor-based approach remains the cyclocondensation of ethyl benzoylacetate with butylhydrazine. The regioselectivity of this reaction is generally high, with the more nucleophilic nitrogen of the substituted hydrazine attacking the ester carbonyl, leading to the desired N-substituted product.

Green Chemistry Principles in the Synthesis of 2,4-Dihydropyrazol-3-ones

In recent years, there has been a significant shift towards developing more sustainable synthetic methods that minimize waste, reduce energy consumption, and avoid hazardous solvents.

Solvent-Free and Aqueous Media Synthetic Routes

Conducting reactions without a solvent or in water are cornerstone principles of green chemistry. Solvent-free, or "neat," synthesis of pyrazolones has been shown to be highly effective, often in combination with energy-input technologies like microwave or ultrasound. scielo.brresearchgate.net These reactions can proceed rapidly with high yields, and the workup is often simplified to a simple filtration and recrystallization, eliminating the need for large volumes of organic solvents. mdpi.comresearchgate.net

Similarly, performing the synthesis in aqueous media is a highly attractive green alternative. scielo.org.za Water is non-toxic, inexpensive, and non-flammable. The synthesis of pyrazolone derivatives has been successfully achieved in water, sometimes with the aid of a catalyst, leading to high yields and straightforward product isolation. scielo.org.zamdpi.com

Table 2: Green Synthetic Approaches to Pyrazolone Derivatives

| Method | Reactants | Conditions | Time | Yield | Reference |

| Solvent-Free (Ultrasound) | Hydrazine derivatives + β-keto esters | Ultrasound irradiation, room temp. | 1-5 min | 85-98% | researchgate.net |

| Aqueous Media (Catalyst-Free) | Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Magnetized Distilled Water, 80 °C | N/A | 85-93% | scielo.org.za |

| Solvent-Free (Microwave) | Ethyl acetoacetate, Phenylhydrazine, Benzaldehyde | Microwave (420 W) | 10 min | 98% | mdpi.com |

This table showcases the efficiency of green synthetic methods for producing pyrazolone scaffolds, highlighting significant reductions in reaction time and the elimination of hazardous solvents.

Microwave-Assisted and Ultrasonic Irradiation Techniques for Enhanced Reaction Efficiency

The application of alternative energy sources like microwaves and ultrasound has revolutionized the synthesis of heterocyclic compounds, including pyrazolones.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, from hours to mere minutes. researchgate.netekb.eg The microwave-assisted synthesis of pyrazolones from β-ketoesters and hydrazines has been extensively reported, frequently under solvent-free conditions. mdpi.comscielo.brnih.gov This high-speed method not only accelerates the reaction but also often results in cleaner products and higher yields compared to conventional heating. ekb.eg

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic tool. The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. mdpi.comresearchgate.net The synthesis of pyrazolones under ultrasonic irradiation is characterized by short reaction times, mild conditions, and high yields, making it a valuable alternative to traditional methods. researchgate.netresearchgate.net

Strategies for Derivatization and Functionalization of the this compound Core

The derivatization of the this compound scaffold is a key strategy for developing novel compounds with tailored properties. The core structure presents three primary regions for chemical modification: the pyrazolone ring itself, the N-butyl substituent, and the C-phenyl substituent. Advanced synthetic approaches allow for selective functionalization at each of these sites.

The pyrazolone ring possesses a unique electronic structure, with both nucleophilic and electrophilic centers, which dictates its reactivity. nih.gov The carbon at the C4 position is generally electron-rich, making it a prime target for electrophilic substitution reactions. nih.gov Conversely, the carbons at the C3 and C5 positions are more electrophilic in nature. nih.gov

Electrophilic attack, therefore, occurs preferentially at the C4 position. nih.gov A common reaction involves the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide) to introduce a formyl group at the C4 position, a versatile handle for further transformations. nih.gov Another example is the reaction with dimethylformamide-dimethylacetal (DMF-DMA), which can introduce a -(dimethylamino)acryloyl group. nih.gov

Nucleophilic substitution reactions are less common on the ring itself but can be integral to the synthesis of the pyrazolone core or in subsequent reactions of activated derivatives. For instance, the cyclization process to form the pyrazolone often involves a nucleophilic attack by the hydrazine nitrogen onto a carbonyl carbon.

Table 1: Reactivity of the Pyrazolone Ring

| Position | Chemical Character | Typical Reactions | Reagents/Conditions |

| C4 | Nucleophilic | Electrophilic Substitution | Vilsmeier-Haack (POCl₃, DMF), DMF-DMA |

| C3, C5 | Electrophilic | Nucleophilic Attack | Primarily during ring synthesis |

| N1 | Nucleophilic | Alkylation/Acylation | Alkyl halides, Acyl chlorides |

Phenyl Substituent Modifications:

The phenyl group at the C5 position is amenable to a variety of electrophilic aromatic substitution reactions. msu.edu The reactivity and orientation of incoming electrophiles are directed by the pyrazolone ring system to which it is attached. These reactions allow for the introduction of a wide range of functional groups, significantly diversifying the parent structure. Common transformations include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., –Cl, –Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Friedel-Crafts Reactions: Alkylation or acylation of the phenyl ring, although the deactivating nature of the pyrazolone ring can make these reactions challenging. msu.edu

The directing influence of the pyrazolone substituent must be considered to predict the regiochemical outcome (ortho, meta, or para substitution) of these reactions.

Butyl Substituent Modifications:

Direct functionalization of the N-butyl group is synthetically challenging due to the high strength of C-H bonds. Modifications to this part of the molecule are more commonly achieved by employing a pre-functionalized hydrazine during the initial synthesis of the pyrazolone ring. For instance, using a hydroxylated or halogenated butylhydrazine would yield a pyrazolone with a functional handle on the N-substituent, ready for further derivatization.

The chemo- and regioselective synthesis of analogues of this compound is most effectively achieved by systematically varying the initial building blocks. The classical synthesis involves the cyclocondensation of a β-ketoester with a substituted hydrazine. nih.gov

For the parent compound, the reaction is between ethyl benzoylacetate and butylhydrazine. The regioselectivity of this condensation is a critical factor. The reaction between an aryl-substituted β-dicarbonyl compound and an alkylhydrazine generally favors the formation of the isomer where the alkyl group is on the nitrogen (N1) and the aryl group is on the carbon (C5), which corresponds to the desired product architecture. nih.gov

Novel analogues can be synthesized with high chemo- and regioselectivity through several strategies:

Varying the Hydrazine Component: Using different alkyl- or arylhydrazines in the condensation with ethyl benzoylacetate allows for the generation of a library of N-substituted pyrazolones.

Varying the β-Ketoester Component: Employing different β-ketoesters (e.g., with substituted phenyl rings or different alkyl chains in place of the phenyl group) provides access to a wide array of C5-substituted analogues.

1,3-Dipolar Cycloaddition Reactions: Nitrile imines, generated in situ, can undergo regioselective 1,3-dipolar cycloaddition reactions with appropriate dipolarophiles to construct highly substituted pyrazole and pyrazolone frameworks. nih.govnih.gov This method offers an alternative route to complex analogues that may be difficult to access through direct condensation.

Table 2: Synthesis of Analogues by Varying Reactants

| β-Ketoester | Hydrazine | Resulting Analogue Core Structure |

| Ethyl benzoylacetate | Butylhydrazine | This compound |

| Ethyl acetoacetate | Phenylhydrazine | 5-Methyl-2-phenyl-2,4-dihydro-pyrazol-3-one |

| Ethyl 4-chlorobenzoylacetate | Butylhydrazine | 2-Butyl-5-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one |

| Ethyl benzoylacetate | Phenylhydrazine | 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one ncats.io |

| Ethyl benzoylacetate | (4-Methoxyphenyl)hydrazine | 5-Phenyl-2-(4-methoxyphenyl)-2,4-dihydro-pyrazol-3-one |

Sophisticated Spectroscopic and Structural Elucidation of 2,4 Dihydropyrazol 3 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one, a full suite of 1D and 2D NMR experiments would be required.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the butyl group, the phenyl group, and the pyrazolone (B3327878) ring. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (e.g., triplets, quartets) would reveal adjacent proton-proton couplings.

¹³C NMR: The carbon NMR spectrum would show the number of chemically non-equivalent carbon atoms. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl). For instance, the carbonyl carbon (C=O) of the pyrazolone ring is expected to appear significantly downfield (e.g., >160 ppm). rsc.org

Two-dimensional (2D) NMR experiments are essential to assemble the molecular skeleton by establishing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). researchgate.net For the butyl group, COSY would show correlations between the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com It allows for the unambiguous assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com It is crucial for connecting molecular fragments, such as linking the butyl group to the pyrazolone nitrogen and the phenyl group to the pyrazole (B372694) carbon. For example, a correlation between the protons on the first methylene of the butyl group and the C5 carbon of the pyrazole ring would confirm their connectivity through the N2 nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. science.gov It is valuable for determining the molecule's conformation and the spatial relationship between different substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is an illustrative example based on known chemical shifts for similar structures, as specific data for the target compound is unavailable.

Pyrazol-3-ones are well-known to exist in different tautomeric forms. For a 2,5-disubstituted-2,4-dihydro-pyrazol-3-one, three potential tautomers are the CH form (the title compound), the OH form (2-butyl-5-phenyl-1H-pyrazol-3-ol), and the NH form (which is less common in N-substituted pyrazolones). researchgate.net These forms can exist in a dynamic equilibrium in solution.

NMR spectroscopy is an excellent method for studying this tautomerism. mdpi.com The presence of multiple tautomers would be indicated by the appearance of more signals in the ¹H and ¹³C NMR spectra than expected for a single structure. researchgate.net For example, the CH₂ group at the C4 position in the CH form would have a characteristic chemical shift, while the OH form would feature a C4-H methine proton and a distinct OH proton signal. The relative integrals of the signals corresponding to each tautomer can be used to determine their equilibrium ratio in a given solvent and at a specific temperature. fu-berlin.de

Vibrational Spectroscopy (FTIR/Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the pyrazolone ring, typically found in the 1650-1700 cm⁻¹ region. Other key bands would include C-H stretching vibrations for the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic butyl group (below 3000 cm⁻¹), as well as C=C stretching bands for the phenyl ring around 1500-1600 cm⁻¹. scielo.org.zaresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations often give strong Raman signals, making it useful for confirming the presence of the phenyl group.

Table 2: Expected Key FTIR Absorption Bands for this compound This table is an illustrative example based on known vibrational frequencies for this class of compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass for the molecular ion (e.g., [M+H]⁺ in ESI), allowing for the confirmation of the elemental formula (C₁₃H₁₆N₂O). rsc.org

Fragmentation Analysis: Under techniques like electron ionization (EI), the molecule would fragment in a predictable manner. Expected fragmentation pathways would include the loss of the butyl group, cleavage of the pyrazolone ring, and loss of carbon monoxide (CO) from the carbonyl group. Analyzing these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

If a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural information in the solid state. acs.org This technique would determine:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. mdpi.com

Stereochemistry: It would unambiguously establish the three-dimensional arrangement of the atoms.

Crystal Packing: The analysis would reveal how individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking that stabilize the solid-state structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions).

For this compound, the UV-Vis spectrum would be characterized by absorption bands arising from π → π* transitions associated with the conjugated system formed by the phenyl ring and the pyrazolone moiety. scispace.com The position of the absorption maximum (λ_max) is sensitive to the electronic nature of the molecule and the solvent polarity. scielo.org.za This data is useful for characterizing the compound's chromophore and provides a basis for understanding its photophysical properties.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing a fundamental confirmation of a molecule's elemental composition and purity. eai1.com This analytical method quantitatively determines the mass percentages of specific elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The process, often referred to as CHN analysis, typically involves the high-temperature dynamic flash combustion of the sample, which converts the constituent elements into simple gaseous forms (CO₂, H₂O, and N₂). thermofisher.com These gases are then separated and measured by a detector, such as a thermal conductivity detector, allowing for the calculation of the percentage of each element in the original compound. thermofisher.com

For novel 2,4-dihydropyrazol-3-one derivatives, elemental analysis serves as a critical checkpoint following synthesis. The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target structure and confirms its empirical formula. This technique is routinely applied in the structural exploration of pyrazole-based compounds. researchgate.net

For the specific compound, This compound , the molecular formula is established as C₁₃H₁₆N₂O. Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

Molecular Formula: C₁₃H₁₆N₂O Molecular Weight: 216.28 g/mol

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 72.20% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.46% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.95% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.40% |

In practice, research findings for related pyrazole derivatives demonstrate the application of this analysis. For instance, in the characterization of a different pyrazole derivative with the formula C₁₇H₁₃N₅, the elemental analysis yielded results that were in close alignment with the calculated values, thereby confirming its structure. nih.gov The comparison between the theoretical and experimentally determined values is presented below.

Example of Elemental Analysis Data for a Pyrazole Derivative (C₁₇H₁₃N₅)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 71.06 | 70.71 |

| Hydrogen (H) | 4.56 | 4.28 |

| Nitrogen (N) | 24.37 | 24.08 |

| Data sourced from a study on a related pyrazole compound. nih.gov |

The minor deviations observed between the calculated and found percentages are within acceptable experimental error limits for this technique, thus validating the proposed chemical formula of the synthesized compound. eai1.comnih.gov This analytical step, therefore, remains indispensable for the rigorous structural elucidation of the 2,4-dihydropyrazol-3-one scaffold.

Reactivity and Reaction Mechanisms of 2,4 Dihydropyrazol 3 Ones

Characterization of Electrophilic and Nucleophilic Substitution Reactions

The pyrazolone (B3327878) ring is susceptible to various substitution reactions, with the C4 position being a primary site of reactivity.

Electrophilic Substitution: The C4 position of the pyrazolone ring is flanked by two carbonyl groups (or their enol tautomers), making the methylene (B1212753) protons acidic and easily removable by a base. This generates a nucleophilic carbanion that readily reacts with a wide range of electrophiles. While pyrazole (B372694) itself undergoes electrophilic substitution at the C4 position, the reactivity of pyrazolones is distinct. rrbdavc.org The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a carbocation intermediate, which is then stabilized by resonance. mnstate.edulibretexts.org Groups that donate electrons stabilize this carbocation and accelerate the reaction. libretexts.org

Common electrophilic substitution reactions involving pyrazolone derivatives include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C4 position.

Nitration: Reaction with nitric acid, often in the presence of a sulfuric acid catalyst, to introduce a nitro group (NO2). mnstate.edu

Alkylation and Acylation (Friedel-Crafts type): Introduction of alkyl or acyl groups.

Nucleophilic Substitution: Nucleophilic attack can occur at various positions, but it is less common on the ring itself unless activated by suitable leaving groups. More frequently, nucleophilic reactions involve the functional groups attached to the pyrazolone core. For instance, N-substituted pyrazoles can react with strong bases, potentially leading to ring-opening reactions. rrbdavc.org In some cases, lithiation followed by an electrophilic quench can be used to introduce substituents. science.gov

Table 1: Representative Substitution Reactions of Pyrazolone Derivatives

| Reaction Type | Reagent | Position of Substitution | Product Type |

| Halogenation | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-pyrazolone |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-pyrazolone |

| Aza-Michael Addition | Alkyl enoates | N1 | N-alkylated pyrazolone |

This table presents generalized reactions for the pyrazolone scaffold, which are applicable to derivatives like 2-butyl-5-phenyl-2,4-dihydro-pyrazol-3-one.

Cycloaddition Reactions Involving the Dihydropyrazolone Ring

The dihydropyrazolone ring and its derivatives are valuable synthons in cycloaddition reactions, providing pathways to complex fused and spiro-cyclic heterocyclic systems. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reactions): Dihydropyrazolin-5-one dienolates, formed by deprotonation, can act as efficient α-oxy-o-quinodimethane analogs. These dienolates undergo facile [4+2] cycloaddition with various dienophiles to yield substituted indazolones after subsequent dehydration and dehydrogenation. rsc.org This type of reaction is a powerful method for constructing six-membered rings with high regio- and stereoselectivity. mdpi.com The reaction can be promoted in sustainable media like glycerol. mdpi.com

[3+2] Cycloaddition: Pyrazolone derivatives can also participate in [3+2] cycloaddition reactions. For example, the reaction of alkyne-tethered N-tosylhydrazones can lead to the formation of fused polycyclic pyrazoles through a [3+2] cycloaddition followed by an aromatization step. researchgate.net Nitrile imines, generated in situ, also react with alkynes in a 1,3-dipolar cycloaddition to produce pyrazoles. rrbdavc.org These reactions provide a versatile route to various five-membered heterocyclic compounds. researchgate.netresearchgate.net

Table 2: Examples of Cycloaddition Reactions with Pyrazolone Derivatives

| Reaction Type | Reactant 1 (Pyrazolone derivative) | Reactant 2 | Product Type |

| Anionic [4+2] Cycloaddition | Dihydropyrazolin-5-one dienolate | Dienophiles (e.g., maleimides) | Substituted Indazolones |

| 1,3-Dipolar [3+2] Cycloaddition | Nitrile Imine (from pyrazolone precursor) | Alkynes | Fused Pyrazoles |

| Intramolecular Diels-Alder | Knoevenagel intermediate of pyrazolone and aldehyde | Internal Dienophile | Polyheterocycles |

Investigation of Intramolecular Charge Transfer (ICT) Processes within the Molecular Framework

Intramolecular charge transfer (ICT) is a key photophysical process in many organic molecules, including pyrazolone derivatives. In this process, photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. researchgate.net This phenomenon is highly dependent on the molecular structure and the polarity of the surrounding solvent.

For pyrazolone systems, the pyrazoline ring itself can be involved in ICT. The nitrogen atom at the N1 position can act as an electron donor, while the C3-substituent can be an electron acceptor. researchgate.net The presence of donor and acceptor sites within the structure, characterized by delocalized orbitals, facilitates these chromogenic and fluorogenic capabilities. researchgate.net Studies on related pyrazoline derivatives have shown that the extent of the ICT process is influenced by the electronic nature of substituents on the attached aryl rings. researchgate.net The significant red shift observed in the emission spectra of some pyrazoline derivatives in polar solvents is a characteristic feature of ICT. researchgate.net

Table 3: Solvatochromic Shift Data for a Representative Pyrazoline Derivative with ICT Character

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Cyclohexane (B81311) | 2.02 | 350 | 420 |

| Dichloromethane | 8.93 | 365 | 480 |

| Acetonitrile | 37.5 | 370 | 510 |

| Methanol | 32.7 | 372 | 530 |

Data is illustrative for pyrazoline derivatives exhibiting ICT and shows a typical bathochromic (red) shift in emission with increasing solvent polarity.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Hydroxylated Analogues

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred between two functional groups within the same molecule in its electronically excited state. rsc.org This process is extremely fast and often results in a product (the keto-tautomer) that has a significantly different fluorescence emission spectrum compared to the initial form (the enol-tautomer). A key structural requirement for ESIPT is the presence of a hydrogen bond donor (like -OH or -NH) and a nearby acceptor (like a carbonyl oxygen or imine nitrogen) in a pre-arranged cyclic conformation. bohrium.comresearchgate.net

For pyrazolone derivatives, ESIPT can be engineered by introducing a hydroxyl group onto the 5-phenyl substituent, specifically at the ortho position (creating a 2-(2'-hydroxyphenyl) moiety). This creates a five or six-membered intramolecular hydrogen-bonding system with the pyrazolone's carbonyl oxygen or ring nitrogen. bohrium.com Upon photoexcitation, the acidity of the phenolic proton increases, facilitating its transfer to the pyrazolone acceptor site. researchgate.net This process leads to the formation of an excited keto-tautomer, which then relaxes to the ground state via fluorescence, typically emitting light at a much longer wavelength (a large Stokes shift) than the normal enol-form emission. rsc.org

Table 4: Key Features of ESIPT in Hydroxylated Pyrazolones

| Feature | Description |

| Structural Requirement | Intramolecular hydrogen bond (e.g., between phenolic -OH and pyrazolone C=O) |

| Process | Photoexcitation (Enol -> Enol) followed by ultrafast proton transfer (Enol -> Keto*) |

| Spectroscopic Signature | Dual fluorescence emission or a single, large Stokes-shifted emission from the keto tautomer |

| Application | Development of fluorescent probes, sensors, and imaging agents due to environmental sensitivity. rsc.org |

Mechanistic Studies of Catalyzed Reactions and Reaction Kinetics

The study of reaction mechanisms and kinetics is crucial for optimizing reactions involving pyrazolones and for designing better catalysts. mdpi.com Pyrazolone derivatives are often synthesized via catalyzed reactions, and they can also be part of ligand systems in catalysis.

Catalyzed Synthesis: The synthesis of pyrazolones often involves the cyclocondensation of a β-ketoester (like ethyl acetoacetate) with a hydrazine (B178648) derivative (like 3,4-dimethylphenylhydrazine hydrochloride). chemicalbook.com These reactions are typically catalyzed by acids or bases, and kinetic studies can elucidate the rate-determining steps.

Pyrazolones in Catalysis: Protic pyrazole complexes, where the N-H group can participate in the reaction, are used in homogeneous catalysis. mdpi.com The deprotonation of the pyrazole ligand can increase electron donation to the metal center, influencing its catalytic activity. mdpi.com For example, pyrazole-containing iridium complexes have been shown to catalyze the dehydrogenation of formic acid. mdpi.com Kinetic studies of such reactions often reveal the order of the reaction with respect to the catalyst, substrate, and other components, providing insight into the catalytic cycle. mdpi.comresearchgate.net For instance, polymerization reactions of ε-caprolactone catalyzed by pyrazolyl-pyridine metal complexes have been shown to follow pseudo-first-order kinetics with respect to the monomer. researchgate.net

Kinetic Modeling: Understanding the kinetics allows for the development of rate laws and mechanistic models. unsri.ac.id For example, in the catalytic abatement of pollutants or in complex organic transformations, kinetic models help in predicting reaction outcomes and optimizing conditions such as temperature and catalyst loading. mdpi.com

Mechanistic Structure Activity Relationship Sar Studies for 2 Butyl 5 Phenyl 2,4 Dihydro Pyrazol 3 One Analogues

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Protein Interactions

Computational methods are indispensable tools for visualizing and predicting the interactions between pyrazolone-based ligands and their target proteins at an atomic level. eurasianjournals.com Molecular docking and molecular dynamics (MD) simulations, in particular, provide profound insights into the binding modes and stability of ligand-protein complexes. eurasianjournals.commdpi.comnih.gov

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking that stabilize the complex. acs.orgnih.gov For instance, docking analyses of pyrazole (B372694) derivatives have revealed crucial binding site residues within various protein targets. mdpi.comresearchgate.net In one study, docking of a 4-arylindoline derivative containing a pyrazole moiety into the PD-L1 protein dimer showed that the pyrazole ring engages in π-π interactions with Tyr56 and π-anion interactions with Asp122, stabilizing the bound conformation. acs.org Similarly, simulations of pyrazole derivatives with rearranged during transfection (RET) kinase highlighted consistent hydrophobic and hydrogen-bond interactions that are critical for inhibitory activity. mdpi.com

Molecular dynamics simulations build upon these static docking poses by simulating the movement of atoms over time, offering a dynamic view of the ligand-receptor complex. nih.govtandfonline.com This allows researchers to assess the stability of the predicted binding mode and calculate binding free energies, which provide a more accurate estimation of binding affinity. mdpi.com These computational approaches help elucidate the structural basis for a compound's activity and guide the design of new analogues with improved potency. eurasianjournals.comnih.gov

Interactive Table 1: Examples of Computational Studies on Pyrazole Derivatives This table summarizes findings from various computational docking and molecular dynamics studies on pyrazole analogues, highlighting the target proteins and key interacting residues.

| Compound Class | Target Protein | Key Interacting Residues | Computational Method | Reference |

| Pyrazole Derivatives | RET Kinase | Not specified, but hydrophobic and H-bond interactions noted | Molecular Docking, MD Simulation, MM/PBSA | mdpi.com |

| Pyrazole-containing Imides | Hsp90α | Not specified, but binding mode explored | Molecular Docking, MD Simulation | tandfonline.com |

| 4-Arylindoline Pyrazoles | PD-L1 Dimer | Tyr56, Asp122, Met115, Ala121 | Molecular Docking | acs.org |

| 1,3,5-Trisubstituted Pyrazoles | Tyrosine Kinase | Cys773, Gly772, Asp831, Thr830, Thr766 | Molecular Docking | researchgate.net |

| Sulfonamide Derivatives | Botrytis Cinerea Protein (3wh1) | Not specified, but H-bond and hydrophobic interactions noted | Molecular Docking | nih.gov |

Rational Design Principles for Modulating Molecular Recognition and Binding Affinities

Rational drug design leverages the structural information obtained from computational studies and SAR to create new molecules with enhanced therapeutic properties. nih.govnih.gov The goal is to systematically modify a lead compound, such as a 2-butyl-5-phenyl-2,4-dihydro-pyrazol-3-one analogue, to optimize its interaction with a biological target, thereby modulating its molecular recognition and binding affinity. nih.govresearchgate.net

A common strategy involves bioisosteric replacement, where a functional group in the lead compound is swapped with another group that has similar physical or chemical properties but may improve potency or pharmacokinetic profile. acs.org For example, in an effort to develop inhibitors of the PD-1/PD-L1 interaction, the thiazole (B1198619) moiety of a lead compound was replaced with a pyrazole fragment, which led to derivatives with retained potent inhibitory effects. acs.org

Another key principle is the targeted modification of substituents to exploit specific pockets within the receptor's binding site. Studies on pyrazole ligands for the estrogen receptor (ER) showed that a propyl group at the C4-position and a p-hydroxyl group on the N1-phenyl substituent were optimal for enhancing binding affinity and selectivity for the ERα subtype. nih.govacs.org This design process often involves synthesizing a library of related compounds and evaluating their binding affinities to build a comprehensive SAR model. nih.gov This iterative cycle of design, synthesis, and testing accelerates the discovery of compounds with desired biological activities. nih.govresearchgate.net

Interactive Table 2: Rational Design Strategies for Pyrazole Analogues This table illustrates how specific structural modifications based on rational design principles affect the binding affinity of pyrazole derivatives.

| Starting Scaffold | Modification Strategy | Rationale | Outcome on Binding Affinity | Reference |

| Tetrasubstituted Pyrazole | Vary C4-alkyl substituent | Optimize fit in receptor pocket | C4-propyl group found to be optimal for ERα binding | nih.govacs.org |

| 3,5-Diphenylpyrazole | Introduce lipophilic N-substituents (methyl, phenyl) | Explore influence of N-substitution | 4- to 6-fold decrease in activity against meprin α and β | nih.gov |

| 4-Arylindoline-Thiazole | Bioisosteric replacement of thiazole with pyrazole | Improve inhibitory activity and metabolic stability | Pyrazole derivatives retained potent PD-1/PD-L1 inhibition | acs.org |

| Pyrazolo[4,3-c]pyridine | Switch hydroxyalkyl chain to an amine | Form additional electrostatic contacts with receptor | Did not significantly improve binding affinity | acs.org |

Influence of Substituent Effects on Theoretical Binding Affinities and Molecular Activity Mechanisms

The specific nature and position of substituents on the pyrazolone (B3327878) ring profoundly influence the molecule's electronic properties, conformation, and ultimately, its binding affinity for a target protein. nih.govnih.gov SAR studies systematically explore these effects to understand the molecular mechanisms of activity. japsonline.com

For instance, studies on pyrazole derivatives binding to the enzyme CYP2E1 revealed that introducing a methyl group at either the C3 or C4 position improved binding affinity compared to the unsubstituted pyrazole. nih.gov However, having methyl groups at both the C3 and C5 positions simultaneously blocked binding, indicating steric hindrance. nih.gov Similarly, fusing the pyrazole to a benzene (B151609) or cyclohexane (B81311) ring greatly increased affinity, suggesting that these bicyclic structures better fit the enzyme's active site. nih.gov

In another series of pyrazole-based inhibitors for meprin α and β, substituting one of the phenyl rings at position 3(5) with smaller groups like methyl or benzyl (B1604629) led to a decrease in activity, whereas a cyclopentyl group maintained similar activity to the diphenyl parent compound. nih.gov This highlights that both the size and lipophilicity of the substituent are critical. The introduction of electron-rich or acidic groups on the phenyl rings also had varied impacts, demonstrating that electronic effects play a role in modulating binding. nih.gov These detailed analyses of substituent effects are crucial for fine-tuning the structure of a lead compound to achieve optimal interaction with its target. nih.govacs.org

Interactive Table 3: Effect of Substituents on the Binding Affinity of Pyrazole Analogues This table details how different substituents at various positions on the pyrazole core influence binding affinity and biological activity.

| Position of Substitution | Substituent Type | Influence on Binding Affinity/Activity | Target/System | Reference |

| C3 or C4 | Methyl group | Improved affinity | CYP2E1 | nih.gov |

| C3 and C5 | Simultaneous methyl groups | Blocked binding | CYP2E1 | nih.gov |

| C3 | Phenyl group | Did not improve affinity | CYP2E1 | nih.gov |

| N1 | p-Hydroxyl on phenyl group | Enhanced affinity and selectivity | Estrogen Receptor α | nih.govacs.org |

| C3(5) | Benzyl group | Decreased inhibitory activity | Meprin α and β | nih.gov |

| C3(5) | Cyclopentyl group | Similar activity to phenyl group | Meprin α and β | nih.gov |

| N1-pyrazole | Methyl group | Loss of affinity | PEX14-PEX5 PPI | acs.org |

Stereochemical Considerations and Enantioselective Syntheses for Probing Chiral Specificity

Chirality, or the "handedness" of a molecule, is a fundamental consideration in medicinal chemistry, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. For pyrazolone analogues, a chiral center can be introduced, most commonly at the C4 position, creating a tetrasubstituted stereocenter. thieme-connect.comresearchgate.netresearchgate.net Probing the chiral specificity of a biological target requires the synthesis of enantiomerically pure compounds.

Enantioselective synthesis is the process of selectively producing one enantiomer over the other. researchgate.netrsc.org Numerous catalytic methodologies have been developed for the asymmetric synthesis of chiral pyrazolones. thieme-connect.com For example, the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters, catalyzed by a chiral squaramide, has been shown to produce chiral pyrazolone derivatives in high yields and with high enantioselectivities (up to 96% enantiomeric excess, or ee). rsc.org Similarly, organocatalytic conjugate additions of pyrazolones to other electrophiles have been developed to afford products with excellent stereoselectivity. thieme-connect.com

These advanced synthetic methods provide access to individual enantiomers, which can then be tested to determine if the biological target exhibits stereochemical preference. scispace.com This is a critical step in SAR studies, as it clarifies the three-dimensional structural requirements for optimal ligand-receptor interaction and can lead to the development of more potent and selective drugs with fewer side effects.

Interactive Table 4: Examples of Enantioselective Syntheses of Pyrazolone Derivatives This table provides examples of modern synthetic methods used to produce chiral pyrazolone analogues with high enantiomeric purity.

| Reaction Type | Catalyst | Product Type | Yield | Enantioselectivity (ee) | Reference |

| Michael Addition | Chiral Squaramide | Chiral pyrazolone ketoester derivatives | Up to 99% | Up to 96% | rsc.org |

| Conjugate Addition | Isothiourea Organocatalyst | Trifluoromethylated pyrazolone derivatives | Up to 89% | High | thieme-connect.com |

| Michael Addition | Quinine-derived Squaramide | Pyrazolone adducts with ortho-quinone methides | Not specified | Excellent | thieme-connect.com |

| Michael Addition | Primary amine-Brønsted acid | Pyrazolones with vicinal quaternary/tertiary stereocenters | Not specified | Up to 99% | researchgate.net |

Advanced Applications of 2,4 Dihydropyrazol 3 One Derivatives in Materials Science and Agrochemicals

Applications in Agrochemical Development

The pyrazole (B372694) and pyrazolone (B3327878) core structures are integral to modern agrochemical research, offering pathways to new and effective agents for crop protection and enhancement. mdpi.com Their derivatives have been successfully developed into commercial products, demonstrating a wide spectrum of biological activities. mdpi.comnih.gov

Derivatives of pyrazolone are recognized for their potent biological activities, which include fungicidal and herbicidal actions. mdpi.com The design of these agrochemicals often involves introducing specific functional groups to the pyrazole ring to enhance efficacy and selectivity.

Fungicidal Activity: The fungicidal potential of pyrazole derivatives is a significant area of research. mdpi.comnih.gov Studies on various synthesized pyrazole compounds have demonstrated notable fungicidal activity against a range of plant pathogens. researchgate.netnih.gov For instance, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety showed excellent inhibition rates (over 90%) against Gaeumannomyces graminis var. tritici, the fungus responsible for take-all disease in wheat. researchgate.net The design principle involves combining the active pyrazole structure with other biologically active groups to create synergistic effects. researchgate.net Bioassay results confirmed that many of these compounds exhibit significant antifungal activities against pathogens like Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. nih.govnih.gov The mechanism of action for many triazole-based fungicides, a class related to pyrazoles, involves the inhibition of key fungal enzymes, disrupting pathogen growth and proliferation. nih.gov

Herbicidal Activity: In the realm of herbicides, pyrazole derivatives have been investigated as inhibitors of critical plant enzymes. A key target for many herbicides is protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov The design of PPO-inhibiting herbicides focuses on creating molecules that can bind effectively to the enzyme's active site. Molecular simulations and structure-guided optimization have been used to enhance the binding affinity of these compounds. For example, modifying a lead compound to improve its π-π stacking interaction with a key amino acid residue (Phe392) in the PPO of tobacco resulted in a new derivative with a Kᵢ value of 2.5 nM, indicating significantly higher potency compared to existing herbicides like flumioxazin. nih.gov This demonstrates a design principle where understanding the enzyme-inhibitor interaction at a molecular level guides the synthesis of more effective herbicides. nih.gov

While the primary focus of agrochemical research on pyrazolone derivatives has been on their pesticidal properties, their structural features suggest potential applications as plant growth regulators. The ability of heterocyclic compounds to interact with biological systems is well-documented. mdpi.com Although specific studies focusing solely on 2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one as a plant growth regulator are not extensively detailed in the provided research, the broad biological activity of the pyrazolone class opens avenues for future investigation in this area. The development of molecules that can influence plant physiological processes, such as root and shoot growth, represents a valuable goal in agriculture. sciforum.net

Integration into Fluorescent Dyes and Optoelectronic Materials

The inherent aromaticity and tunable electronic structure of the pyrazolone ring make it an excellent chromophore for developing advanced materials with specific optical and electronic properties. acs.org These derivatives are used in applications requiring high fluorescence efficiency, photostability, and specific charge transport characteristics. acs.orgcore.ac.uk

The fluorescence properties of pyrazolone and pyrazole derivatives can be precisely controlled through chemical modification. chempep.com Key photophysical properties like absorption and emission wavelengths, quantum yield (the efficiency of light emission), and Stokes shift (the difference between absorption and emission peaks) are highly dependent on the molecular structure. chempep.comresearchgate.net

Design principles for tuning these properties include:

Structural Rigidity: Increasing the rigidity of the molecular structure, for example by preventing intramolecular rotations, often leads to a bathochromic (red) shift in absorption and emission wavelengths and a significant increase in fluorescence quantum yields. mdpi.com

Substituent Effects: The addition of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn influences the Stokes shift and environmental sensitivity of the dye. chempep.com

π-Conjugation: Extending the π-conjugated system of the molecule typically results in red-shifted absorption and emission spectra. chempep.com

Microcrystalline solid samples of some pyrazole-based dyes have shown broad, red-shifted emission compared to their solution-state spectra, suggesting the formation of emissive aggregates or excimers. mdpi.com

Interactive Table: Photophysical Properties of Pyrazolone Derivatives This table summarizes how structural modifications can influence the optical properties of fluorescent dyes based on the pyrazolone scaffold.

| Structural Modification | Effect on Photophysical Properties | Research Finding Reference |

| Increased Molecular Rigidity | Red-shifts absorption/emission; Increases quantum yield | mdpi.com |

| Extended π-Conjugation | Red-shifts absorption and emission spectra | chempep.com |

| Addition of Substituents | Alters Stokes shift and environmental sensitivity via ICT | chempep.com |

| N-Alkylation | Can modify photophysical properties and solubility | nih.gov |

| Aggregate Formation (Solid State) | Leads to broad, structureless, red-shifted emission | mdpi.com |

Pyrazoline derivatives, which are structurally related to pyrazolones, are promising candidates for use in organic electronic devices due to their charge transport capabilities. core.ac.uk They are particularly valued as hole transport materials (HTMs) in devices like organic light-emitting diodes (OLEDs) and organic solar cells. core.ac.uk

The effectiveness of a material for charge transport depends on several factors:

Energy Levels: For a hole transport material, the Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode (like ITO) and the HOMO of the active layer to ensure efficient injection and transport of positive charges (holes). core.ac.uk Pyrazoline derivatives can have HOMO energy levels around 4.8 to 5.2 eV, which is compatible with common device architectures. core.ac.uk

Carrier Mobility: The material must allow for efficient movement of charge carriers. Pyrazolines have demonstrated good hole transport values in experimental setups. core.ac.uk

Optical Transparency: For applications like charge transport layers in solar cells, the material should not absorb light in the visible region where the donor material is active. Pyrazoline derivatives typically exhibit absorption peaks below 400 nm, fulfilling this requirement. core.ac.uk

The electron-rich pyrazoline moiety possesses good redox behavior, making it suitable for facilitating the movement of holes. core.ac.uk The general requirements for charge transport materials include high electrical conductivity, good film-forming properties, and thermal stability, all of which can be engineered in pyrazolone-based systems.

Utilization as Chemosensors and Metal Complexing Agents

Pyrazolone derivatives are highly effective as ligands for metal ions, a property that is exploited in the development of chemosensors. nih.govabechem.com These sensors can detect specific metal ions in a sample through a visible color change (colorimetric) or a change in fluorescence intensity. nih.govrsc.org The pyrazolone structure can act as a chelating agent, binding to metal ions and forming stable complexes. nih.gov

The design of these chemosensors leverages the interaction between the pyrazolone derivative and the target metal ion. Upon binding, the electronic properties of the pyrazolone molecule are altered, leading to a change in its absorption or emission spectrum. nih.govmdpi.com For example, a thiomethyl-substituted pyrazolone derivative was shown to act as an optical sensor for Fe³⁺, Sn²⁺, and Al³⁺ ions by exhibiting a bathochromic shift in its absorption peak upon complexation. sciforum.netmdpi.com Similarly, a coumarin-pyrazolone hybrid probe demonstrated a distinct ratiometric absorbance and fluorescence response specifically towards Cr³⁺ ions, allowing for its detection even by the naked eye under UV light. acs.org

The versatility of the pyrazolone scaffold allows for the synthesis of a wide array of derivatives, each tailored to detect specific ions with high sensitivity and selectivity, making them valuable tools for environmental and biological monitoring. nih.govrsc.org

Interactive Table: Pyrazolone Derivatives as Metal Ion Chemosensors This table highlights specific pyrazolone-based chemosensors and the metal ions they are designed to detect.

| Pyrazolone Derivative Type | Detected Metal Ion(s) | Detection Method | Research Finding Reference |

| Acylhydrazone with Pyridine-Pyrazole | Al³⁺ | Fluorescence Increase | nih.gov |

| Coumarin-Pyrazolone Hybrid | Cr³⁺ | Ratiometric Absorbance/Fluorescence | acs.orgnih.gov |

| Thiomethyl-substituted Methylene-Pyrazolone | Fe³⁺, Sn²⁺, Al³⁺ | Colorimetric / Absorbance Shift | sciforum.netmdpi.com |

| Dipyrazolylmethane Derivatives | Cu²⁺ | Fluorescent Probe | sciforum.netmdpi.com |

Future Perspectives and Emerging Research Avenues for 2 Butyl 5 Phenyl 2,4 Dihydro Pyrazol 3 One Research

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Atom Economy

The classical synthesis of pyrazolones, first reported by Ludwig Knorr in 1883, typically involves the condensation reaction between a β-keto ester and a hydrazine (B178648) derivative. wikipedia.orgresearchgate.net While effective, these methods often require long reaction times and the use of organic solvents under reflux conditions. researchgate.net Future research on the synthesis of 2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one will likely focus on "green" chemistry principles to improve sustainability and atom economy.

Key emerging methodologies that could be applied include:

Microwave-Assisted Synthesis: Microwave irradiation has become a significant tool for accelerating organic reactions. researchgate.netdergipark.org.tr This technique has been successfully used for the synthesis of various pyrazoline and pyrazolone (B3327878) derivatives, leading to dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reactions compared to conventional heating. nih.govresearchgate.net Applying microwave-assisted, solvent-free conditions to the reaction of ethyl benzoylacetate with butylhydrazine (B1329735) could offer a rapid and efficient route to this compound. researchgate.netnih.gov

Solvent-Free and Catalyst-Free Reactions: The development of solvent-free reaction conditions, either by grinding reagents together or using a minimal amount of a recyclable catalyst, is a cornerstone of green chemistry. tandfonline.comias.ac.inresearchgate.net Efficient, solvent-free syntheses of pyranopyrazoles and other derivatives have been developed using reusable ionic liquid catalysts. ias.ac.in Research into a one-pot, solvent-free synthesis for this compound would align with sustainability goals by minimizing waste and simplifying work-up procedures. researchgate.nettandfonline.com

Novel Catalytic Systems: The use of environmentally benign catalysts, such as p-toluenesulfonic acid (p-TsOH) or phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions, has proven effective for pyrazole (B372694) synthesis. tandfonline.comresearchgate.net Exploring these and other solid acid or organocatalysts could enhance the atom economy and recyclability of the synthetic process for the target compound.

These modern synthetic strategies represent a significant improvement over traditional methods, offering pathways that are not only more environmentally friendly but also more efficient for producing this compound and its analogues. researchgate.netijpsjournal.com

Integration with Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Elucidation

The synthesis of pyrazolones can be more complex than a simple one-step condensation, potentially involving intermediates like hydrazones and various tautomeric forms. nih.govnih.gov A deeper understanding of the reaction mechanism is crucial for optimizing reaction conditions and maximizing yield. Future research will benefit from the integration of advanced spectroscopic techniques for real-time analysis.

Real-time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions as they occur. mpg.denih.gov Applying real-time ¹H NMR spectroscopy to the synthesis of this compound would allow for the direct observation of reactant consumption and product formation. researchgate.net This can provide precise kinetic data and help identify transient intermediates that are unobservable by conventional offline analysis. mpg.denih.gov Such studies are critical for elucidating the complex reaction pathways, including potential autocatalytic steps, that have been discovered in related pyrazole syntheses. nih.gov

In-Situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can also be used for in-situ monitoring of reaction progress by tracking the appearance and disappearance of characteristic functional group absorptions, such as the C=O and C=N bonds in the pyrazolone ring.

Comprehensive Spectroscopic Characterization: Beyond reaction monitoring, the detailed characterization of the final product using a suite of spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and mass spectrometry) is fundamental. nih.govnih.gov This is essential for confirming the structure of this compound and understanding its electronic properties and tautomeric equilibria in different environments. acs.orgjocpr.com

By combining these advanced analytical methods, a comprehensive kinetic and mechanistic picture of the formation of this compound can be developed, leading to more controlled and efficient synthetic processes.

Expansion of Theoretical Models for Predictive Chemistry and Virtual Screening

Computational chemistry and in-silico modeling are indispensable tools in modern chemical research. For pyrazolone derivatives, these methods have been widely used to predict biological activities. ej-chem.orgresearchgate.net Future research on this compound can expand the application of these models to predict a wider range of chemical and physical properties for non-clinical applications.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR models correlate the chemical structure of compounds with their biological activity. ej-chem.org This concept can be extended to QSPR to build mathematical models that predict physical or chemical properties, such as solubility, stability, or performance as a dye or ligand. vlifesciences.com Developing QSPR models for pyrazolones could enable the virtual screening of novel derivatives of this compound tailored for specific industrial applications.

Density Functional Theory (DFT) Calculations: Theoretical calculations, particularly using DFT, are crucial for understanding the fundamental properties of molecules. jocpr.com For pyrazolones, DFT can be used to study tautomerism, which is a key characteristic of this class of compounds and influences their reactivity and spectral properties. researchgate.netacs.orgnih.gov Such calculations can predict the relative stability of the different tautomers (NH, OH, and CH forms) of this compound in various solvents, providing insight that is essential for designing applications. nih.gov

Molecular Docking and Virtual Screening: While traditionally used for drug discovery, molecular docking techniques can be adapted to predict how this compound might interact with other molecules or materials. jmaterenvironsci.com For instance, it could be used to screen for its potential as a ligand by modeling its interaction with different metal centers or to predict its binding affinity to polymer surfaces in dye applications.

The expansion of these theoretical models will accelerate the discovery of new applications for this compound by allowing for the rapid, cost-effective prediction of its properties before committing to laboratory synthesis.

Exploration of New Application Domains in Niche Scientific and Industrial Fields

Excluding clinical uses, pyrazolone derivatives possess a broad spectrum of applications that remain fertile ground for future research. researchgate.netresearchgate.net Investigating this compound in these niche areas could uncover significant scientific and industrial value.

Dyes and Pigments: Pyrazolone groups are core components of many commercial azo dyes, such as Tartrazine and Pigment Yellow 13. wikipedia.orgprimachemicals.commdpi.com The pyrazolone ring acts as a versatile coupling component. Future work could explore the synthesis of novel azo dyes derived from this compound for potential use in textiles, printing inks, and plastics. primachemicals.com

Functional Materials and Sensors: The conjugated system of the pyrazolone ring gives rise to interesting photophysical properties. acs.org Pyrazole derivatives have been developed as fluorescent molecular probes and sensors for detecting ions. mdpi.com The specific substitution pattern of this compound may impart unique luminescent or chromogenic properties, making it a candidate for the development of new chemical sensors or organic light-emitting diode (OLED) materials. acs.org

Agrochemicals: The pyrazole scaffold is present in numerous important agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchgate.net Screening this compound and its analogues for such activities represents a significant avenue for potential industrial application.

By shifting the research focus towards these material science and industrial domains, the full potential of this compound as a versatile chemical building block can be explored.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., acetic acid or p-TsOH). Reaction progress should be monitored via TLC or HPLC, and purity validated by melting point analysis and NMR spectroscopy (¹H/¹³C). Reproducibility requires strict control of stoichiometry and exclusion of moisture in hygroscopic steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazolone ring protons at δ 5.5–6.5 ppm; aromatic protons at δ 7.0–7.8 ppm).

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and N-H stretch (if present) at ~3200 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks [M+H]⁺ and fragmentation patterns consistent with the pyrazolone core.

Cross-validate with elemental analysis (C, H, N) to ensure >98% purity .

Q. How can the thermal stability and solubility profile of this compound be systematically evaluated for formulation studies?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature under nitrogen atmosphere.

- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.

- Solubility Testing : Use shake-flask method in solvents (e.g., water, DMSO, ethanol) at 25°C and 37°C, quantified via UV-Vis spectroscopy at λmax.

Report results in a structured table:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <0.1 | 25 |

| DMSO | 45.2 | 25 |

| Ethanol | 12.8 | 37 |

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yield data when scaling up the synthesis of this compound?

- Methodological Answer : Scale-up discrepancies often arise from heat/mass transfer limitations. Mitigate via:

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., stirring rate, cooling rate).

- In-line Analytics : Employ PAT tools (e.g., ReactIR) to track intermediate formation in real time.

- Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) and refine process parameters.

Case studies show yield improvements from 60% (lab scale) to 85% (pilot scale) after DoE optimization .

Q. How can computational modeling predict the reactivity of this compound in catalytic asymmetric transformations?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with chiral catalysts (e.g., BINOL-derived ligands) to predict enantioselectivity.

- Docking Studies : Use AutoDock Vina to model binding affinities in enzyme-mediated reactions (e.g., lipase-catalyzed resolutions).

Validate predictions with experimental ee values via chiral HPLC .

Q. What advanced techniques are recommended for analyzing degradation products of this compound under oxidative stress?

- Methodological Answer :

- LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify degradation intermediates (e.g., hydroxylated or ring-opened products).

- EPR Spectroscopy : Detect radical species formed during oxidation using spin-trapping agents (e.g., DMPO).

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; quantify degradation via peak area normalization in HPLC chromatograms.

Publish degradation pathways in a mechanistic flowchart, citing Arrhenius-derived rate constants .

Methodological Best Practices

- Experimental Design : Incorporate triplicate runs and negative controls in kinetic studies to account for solvent/air interference .

- Data Interpretation : Use chemometric tools (e.g., PCA) to disentangle overlapping spectral signals in complex reaction mixtures .

- Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets and spectral files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.